molecular formula C16H14N2O2 B13929548 N-(3-cyanophenyl)-4-ethoxybenzamide CAS No. 875052-90-7

N-(3-cyanophenyl)-4-ethoxybenzamide

Cat. No.: B13929548
CAS No.: 875052-90-7
M. Wt: 266.29 g/mol
InChI Key: DZKCFBLYRZOXAY-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxybenzoyl backbone substituted with a 3-cyanophenyl group. Such compounds are often explored for therapeutic applications, including central nervous system (CNS) disorders, as seen in Taranabant, a cannabinoid-1 receptor inverse agonist used for obesity treatment .

Properties

CAS No.

875052-90-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C16H14N2O2/c1-2-20-15-8-6-13(7-9-15)16(19)18-14-5-3-4-12(10-14)11-17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

DZKCFBLYRZOXAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-ethoxybenzamide typically involves the reaction of 3-cyanophenylamine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(3-cyanophenyl)-4-ethoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of histone deacetylases, leading to changes in gene expression and cellular functions. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Substituents Molecular Weight logP Key Features Applications/Notes Reference
N-(3-Cyanophenyl)-4-ethoxybenzamide 3-Cyanophenyl ~275 (estimated) ~3.5 (predicted) Strong electron-withdrawing cyano group; moderate polarity. Potential CNS activity (inferred from Taranabant’s 3-cyanophenyl motif).
N-(2,3-Dichlorophenyl)-4-ethoxybenzamide 2,3-Dichlorophenyl 310.18 4.58 High lipophilicity; chlorine atoms enhance steric bulk and metabolic stability. Pesticide applications (e.g., etobenzanid).
N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide 5-Amino-2-fluorophenyl 274.29 - Amino group increases solubility; fluorine enhances bioavailability. Anticancer research (linked to isoquinolinone derivatives).
4-Ethoxy-N-(3-fluorophenyl)benzamide 3-Fluorophenyl 259.28 - Fluorine’s electronegativity improves binding affinity. Intermediate in drug synthesis; no direct therapeutic data.
N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide 6-Chloropyridin-3-ylsulfonyl 344.27 - Sulfonyl group enhances hydrogen bonding; pyridine introduces heterocyclic diversity. Agricultural or medicinal chemistry (exact use unspecified).

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., CN, Cl): The 3-cyanophenyl group in the target compound likely enhances metabolic stability and receptor binding compared to halogens (Cl, F) due to stronger electron withdrawal . Amino Groups: Compounds like N-(5-amino-2-fluorophenyl)-4-ethoxybenzamide exhibit improved solubility (via hydrogen bonding) but may require protection for CNS penetration .

Physicochemical Trends: Lipophilicity (logP) increases with halogenated substituents (e.g., dichlorophenyl: logP 4.58), whereas polar groups (e.g., amino, cyano) reduce logP, balancing solubility and membrane permeability .

Therapeutic Implications: The 3-cyanophenyl motif in Taranabant suggests CNS applications for the target compound . Dichlorophenyl analogs are prioritized in agrochemicals due to their stability and pest resistance .

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